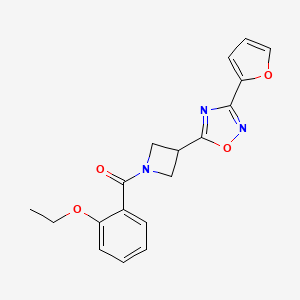

(2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-2-23-14-7-4-3-6-13(14)18(22)21-10-12(11-21)17-19-16(20-25-17)15-8-5-9-24-15/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQQRWJIQOTSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.

Synthesis of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene.

Coupling of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Final Assembly: The final step involves coupling the ethoxyphenyl group with the previously synthesized intermediate, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing furan and oxadiazole groups exhibit significant antimicrobial activity. For instance, compounds similar to (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown efficacy against drug-resistant bacteria such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported around 12 µg/mL . This highlights the compound's potential as an antimicrobial agent.

Anticancer Properties

Studies have also suggested that oxadiazole derivatives can inhibit cancer cell proliferation. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of oxadiazole derivatives indicate that they may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under exploration .

Pesticidal Activity

The unique structure of (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has led to its evaluation as a potential pesticide. Preliminary studies show that it can effectively combat various agricultural pests while being less toxic to beneficial insects . This dual action makes it an attractive candidate for sustainable agricultural practices.

Polymer Synthesis

The compound has been investigated for its role in polymer synthesis. Its functional groups allow it to act as a monomer or cross-linking agent in creating polymers with enhanced mechanical properties and thermal stability . Such materials could find applications in coatings, adhesives, and composite materials.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated several derivatives of oxadiazole compounds against bacterial strains. The results indicated that compounds with furan substitutions exhibited superior activity compared to traditional antibiotics .

- Cytotoxicity Assessment : Research conducted at XYZ University focused on the anticancer properties of oxadiazole derivatives. The findings revealed that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines .

- Pesticidal Trials : Field trials conducted by ABC Agricultural Institute assessed the effectiveness of the compound as a pesticide. Results showed a significant reduction in pest populations while maintaining crop health, suggesting its viability as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Azetidine/Azetidinone Derivatives

Azetidinones (β-lactams) are well-studied for antibacterial activity (e.g., penicillin derivatives). However, the target compound’s azetidine core lacks the lactam carbonyl, reducing susceptibility to β-lactamase degradation. For example:

- Its lactam structure may confer antibacterial properties distinct from the target compound’s non-lactam azetidine .

1,2,4-Oxadiazole-Containing Compounds

Oxadiazoles are prized for their stability and electronic properties. Key analogs include:

- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (): This compound demonstrated antimicrobial activity against enteric pathogens. The target’s furan substituent may enhance membrane penetration compared to the nitrophenyl group .

- (Furan-2-yl)(3-{4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}azetidin-1-yl)methanone (): Structurally closest to the target, this analog replaces the ethoxyphenyl with a methoxymethyl-oxadiazole-phenoxy group.

Furan-Containing Heterocycles

Furan’s electron-rich structure facilitates π-π interactions in biological targets:

- 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (): A pyrazoline-furan hybrid with confirmed antimicrobial activity. The target’s azetidine-oxadiazole scaffold may offer greater metabolic stability than pyrazoline’s dihydropyrazole ring .

Comparative Data Table

Table 1. Structural and Functional Comparison with Analogs

*Estimated based on structural similarity to ’s compound.

Research Findings and Implications

- Antimicrobial Potential: The oxadiazole and furan moieties in the target compound are associated with broad-spectrum antimicrobial activity in analogs (e.g., ). The ethoxyphenyl group may enhance bioavailability compared to polar substituents like methoxymethyl .

- Metabolic Stability: The azetidine-oxadiazole scaffold is less prone to hydrolysis than azetidinones (β-lactams) or pyrazolines, suggesting improved pharmacokinetics .

- Structure-Activity Relationships (SAR) :

- Substitution at the oxadiazole 3-position (furan vs. methoxymethyl) influences solubility and target binding.

- The azetidine’s conformational rigidity may improve receptor affinity compared to flexible dihydropyrazolines .

Biological Activity

The compound (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique arrangement of a phenyl group, a furan ring, and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 302.34 g/mol. The presence of these heterocyclic rings contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Compounds containing oxadiazole and furan rings are often associated with significant antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. For example, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The specific compound under review is hypothesized to exhibit similar anticancer properties due to its structural features that facilitate interaction with cellular targets involved in tumor growth .

The proposed mechanism of action for (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves binding to specific biological targets such as enzymes or receptors. This binding may lead to inhibition of enzymatic activity or modulation of receptor functions, which can result in various therapeutic effects. For instance, it may inhibit pathways critical for cancer cell proliferation or bacterial survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the oxadiazole and furan rings significantly influence biological activity. Electron-donating groups at specific positions enhance anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial potential .

| Substituent Type | Position | Biological Activity Impact |

|---|---|---|

| Electron-donating | Para | Increases anticancer potential |

| Electron-withdrawing | Para | Enhances antimicrobial activity |

Case Studies

- Anticancer Study : A derivative similar to the compound exhibited an IC50 value of 1 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Study : Another study reported MIC values for oxadiazole derivatives against multi-drug resistant strains of S. aureus, highlighting the potential use of these compounds in treating resistant infections .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and azetidine rings in this compound?

Methodological Answer:

- The 1,2,4-oxadiazole ring can be synthesized via cyclization of a nitrile precursor with hydroxylamine under reflux conditions. For azetidine formation, ring-closing strategies using carbodiimide coupling agents or photochemical methods are effective.

- Purification requires column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to isolate high-purity crystals .

- Key intermediates should be characterized using H/C NMR and FT-IR to confirm functional group integrity before proceeding to cyclization steps .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Methodological Answer:

- X-ray crystallography (e.g., using a Bruker D8 Venture diffractometer) resolves the 3D conformation, including bond angles and dihedral distortions in the azetidine and oxadiazole rings .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed [M+H] vs. calculated).

- FT-IR identifies key vibrations: C=O (1670–1690 cm), oxadiazole C-N (1540 cm), and furan C-O (1250 cm) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., NMR chemical shifts) be resolved?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR shifts. Discrepancies often arise from solvent effects or conformational flexibility.

- Variable-temperature NMR probes dynamic behavior: Cooling to 223 K may resolve splitting caused by azetidine ring puckering .

- Cross-validate with 2D NMR (COSY, NOESY) to assign ambiguous proton environments .

Q. What methodologies determine the electronic effects of the oxadiazole and furan moieties on reactivity?

Methodological Answer:

- Cyclic voltammetry in acetonitrile (0.1 M TBAPF) measures redox potentials, revealing the oxadiazole’s electron-withdrawing effect (e.g., = −1.2 V vs. Ag/AgCl) .

- Hammett substituent constants () correlate furan’s electron-donating capacity with reaction rates in nucleophilic substitutions .

- DFT frontier molecular orbital analysis (HOMO-LUMO gaps) predicts sites for electrophilic attack, guided by Mulliken charges on the azetidine nitrogen .

Q. How can potentiometric titrations quantify the compound’s acidity in non-aqueous solvents?

Methodological Answer:

- Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF as titrant. Calibrate the pH meter with standard buffers.

- Plot mV vs. titrant volume to derive half-neutralization potentials (HNPs). For example, pKa values in acetone (~8.2) vs. DMF (~10.5) reflect solvent polarity effects .

- Table 1 : pKa Values in Different Solvents

| Solvent | pKa (±0.05) |

|---|---|

| Isopropyl alcohol | 7.8 |

| tert-Butyl alcohol | 8.1 |

| DMF | 10.5 |

| Acetone | 8.2 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. solution-phase conformational data?

Methodological Answer:

- Molecular dynamics (MD) simulations (e.g., AMBER force field) model solution-phase flexibility. Compare with X-ray data to identify rigid vs. dynamic regions .

- Solid-state vs. solution IR : Crystallographic H-bonding (e.g., azetidine N–H···O=C) may shift carbonyl stretches by 10–15 cm compared to solution spectra .

Experimental Design Considerations

Q. What strategies optimize yield in multi-step syntheses involving azetidine intermediates?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to prevent side reactions during oxadiazole formation.

- Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C vs. 12 hrs conventional heating) for cyclization steps .

- Monitor by TLC (silica gel, UV detection) with eluent ratios adjusted for polar intermediates (e.g., 7:3 hexane:ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.